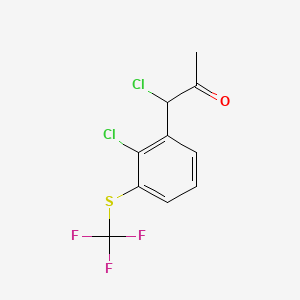
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydrazone group attached to a 2,4,6-trichlorophenyl ring, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- typically involves the reaction of 2,4,6-trichlorophenylhydrazine with malononitrile. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. Concentrated hydrochloric acid is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified by crystallization using solvents like dimethylformamide .
化学反応の分析
Types of Reactions
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the trichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
科学的研究の応用
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- Propanedinitrile, ((2,4,6-trichloro-3-methylphenyl)hydrazono)-
- Propanedinitrile, methyl((2,4,6-trichlorophenyl)hydrazono)-
Uniqueness
Propanedinitrile, ((2,4,6-trichlorophenyl)hydrazono)- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar hydrazone derivatives.
特性
CAS番号 |
3780-88-9 |
|---|---|
分子式 |
C9H3Cl3N4 |
分子量 |
273.5 g/mol |
IUPAC名 |
2-[(2,4,6-trichlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H3Cl3N4/c10-5-1-7(11)9(8(12)2-5)16-15-6(3-13)4-14/h1-2,16H |
InChIキー |
FACSZFSWIFLGOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)NN=C(C#N)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


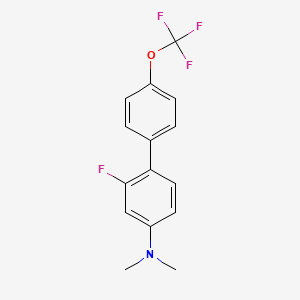
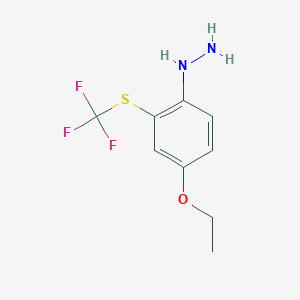

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
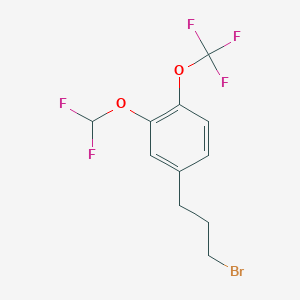
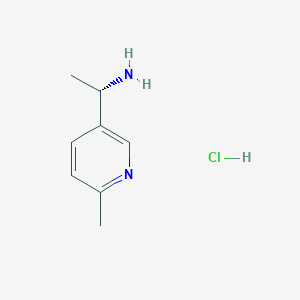
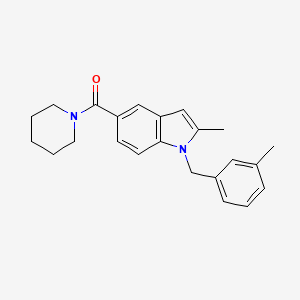
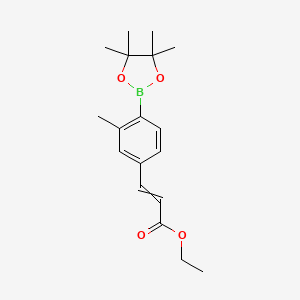
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)

![[4,8-bis[4-(2-butyloctyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14060954.png)
